(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium
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Overview
Description
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium is a quinoid compound that plays a significant role in various chemical and biological processes This compound is known for its unique structure, which includes a cyclohexadienone ring with an oxidanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium typically involves the oxidation of 4-hydroxyphenylhydrazones of isatin derivatives using lead compounds . Another method involves the hydrohalogenation of quinone imines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common, especially in the presence of phenols and benzenediols.
Common Reagents and Conditions
Oxidation: Lead compounds are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Trifluoromethanesulfonic acid is often used as a catalyst in electrophilic substitution reactions.
Major Products
Oxidation: Azines and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Diarylmethylphosphonates and diphosphonates.
Scientific Research Applications
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium involves its redox properties. The compound can participate in electron transfer reactions, which are crucial in various metabolic processes . It can also form reactive intermediates that interact with biological molecules, leading to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoquinone: Similar in structure but lacks the oxidanium ion.
Hydroquinone: The reduced form of quinones, often used in redox reactions.
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides: Compounds with similar quinoid structures and biological activities.
Uniqueness
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium is unique due to its oxidanium ion, which enhances its redox potential and reactivity compared to other quinoid compounds . This makes it particularly useful in various chemical and biological applications.
Properties
Molecular Formula |
C6H5O2+ |
---|---|
Molecular Weight |
109.10 g/mol |
IUPAC Name |
(4-oxocyclohexa-2,5-dien-1-ylidene)oxidanium |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/p+1 |
InChI Key |
AZQWKYJCGOJGHM-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=O)C=CC1=[OH+] |
Origin of Product |
United States |
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